N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide
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Overview
Description
N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazinecarboxamide core and a phenylmorpholino substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinecarboxamide Core: This step involves the reaction of pyrazine-2-carboxylic acid with appropriate amines under dehydrating conditions to form the pyrazinecarboxamide core.
Introduction of the Phenylmorpholino Group: The phenylmorpholino group is introduced through a nucleophilic substitution reaction. This involves the reaction of a phenylmorpholine derivative with a suitable electrophile, such as an alkyl halide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide: Shares a similar morpholino and phenyl structure but with a different core.
N-methyl-3-oxo-3-(thiophen-2-yl) propanamide: Contains a similar oxo and propyl group but with a thiophene ring instead of a pyrazinecarboxamide core.
Uniqueness
N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N4O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(2-phenylmorpholin-4-yl)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c23-17(6-7-21-18(24)15-12-19-8-9-20-15)22-10-11-25-16(13-22)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11,13H2,(H,21,24) |
InChI Key |
MJKKRBDCQHZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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